molecular formula C16H15P B12916030 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole

1-Benzyl-1,8-dihydrocyclohepta[b]phosphole

Cat. No.: B12916030
M. Wt: 238.26 g/mol
InChI Key: SSCLEPDRIJSOPL-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Heterocycles in Contemporary Chemical Research

Organophosphorus heterocycles are compounds that incorporate at least one phosphorus atom into a ring structure. Their significance in modern chemical research is multifaceted, spanning materials science, catalysis, and medicinal chemistry. The presence of the phosphorus atom imparts unique electronic and steric properties to these molecules, making them valuable building blocks for functional materials. For instance, the tunability of the phosphorus center allows for the fine-tuning of the electronic properties of π-conjugated systems, which is crucial for applications in organic electronics. researchgate.net Furthermore, many organophosphorus compounds serve as ligands in transition metal catalysis, facilitating a wide range of chemical transformations with high efficiency and selectivity.

The Unique Electronic and Structural Attributes of Phospholes

Phospholes are five-membered heterocyclic compounds containing a phosphorus atom. Unlike their nitrogen (pyrrole), oxygen (furan), and sulfur (thiophene) counterparts, phospholes exhibit a lower degree of aromaticity. This is primarily due to the pyramidal geometry at the phosphorus atom and the reluctance of its lone pair of electrons to fully participate in π-delocalization within the ring. This reduced aromaticity, however, gives rise to a rich and varied reactivity, making phospholes versatile intermediates in organic synthesis.

The electronic properties of phospholes can be readily modified by altering the substituents on the phosphorus atom or the carbon atoms of the ring. nih.gov This allows for the rational design of phosphole derivatives with specific optical and electronic characteristics. For example, the incorporation of phosphole moieties into larger π-conjugated systems has been explored for the development of novel materials for organic light-emitting diodes (OLEDs). nycu.edu.tw

Positioning of 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole within the Phosphole Family

This compound is a complex phosphole derivative featuring a seven-membered ring fused to the phosphole core and a benzyl (B1604629) group attached to the phosphorus atom. The cyclohepta[b]indole scaffold, a nitrogen analog, is a recognized "privileged structure" in medicinal chemistry due to its prevalence in biologically active natural products and pharmaceuticals. nih.gov While the phosphorus-containing counterpart is significantly less studied, the fusion of the seven-membered ring is expected to impart significant conformational flexibility and influence the electronic properties of the phosphole ring.

The presence of the benzyl group on the phosphorus atom is another key feature. This substituent can influence the steric and electronic environment around the phosphorus center, which in turn can affect the reactivity and coordination ability of the molecule. The synthesis of such a complex molecule would likely involve multi-step synthetic sequences, potentially drawing from methodologies developed for the synthesis of other fused phosphole systems, such as benzo[b]phospholes. beilstein-journals.org

Overview of Research Trajectories for this compound

Given the novelty of the this compound scaffold, dedicated research on this specific compound is not yet prevalent in the scientific literature. However, based on the known chemistry of related phosphole derivatives, several potential research trajectories can be envisioned.

One promising area of investigation lies in the exploration of its properties as a ligand in catalysis. The unique steric and electronic environment created by the fused seven-membered ring and the benzyl substituent could lead to novel catalytic activities and selectivities when complexed with transition metals.

Another avenue for research is in the field of materials science. The extended π-system of the cyclohepta[b]phosphole core, and the potential for further functionalization, suggests that this molecule could serve as a building block for new photo- and electroluminescent materials. nih.gov The inherent chirality of some phosphole derivatives also opens up possibilities for the development of chiroptical materials.

Finally, fundamental studies on the synthesis, reactivity, and electronic structure of this compound are essential to build a foundational understanding of this novel heterocyclic system. Such studies would pave the way for its potential application in various fields of chemistry.

Interactive Data Tables

Table 1: Comparison of General Properties of 5-Membered Heterocycles

PropertyPyrrole (N)Furan (O)Thiophene (S)Phosphole (P)
AromaticityHighModerateHighLow
Electronegativity of Heteroatom3.043.442.582.19
Geometry at HeteroatomPlanarPlanarPlanarPyramidal
Reactivity in Electrophilic SubstitutionHighModerateHighVaries

Table 2: Potential Research Areas for Novel Phosphole Derivatives

Research AreaPotential ApplicationKey Molecular Features
Homogeneous CatalysisAsymmetric Synthesis, Cross-Coupling ReactionsChiral ligands, Tunable electronic properties
Materials ScienceOrganic Light-Emitting Diodes (OLEDs), SensorsExtended π-conjugation, High quantum yields
Medicinal ChemistryDrug DiscoveryBioisosteric replacement, Novel scaffolds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15P

Molecular Weight

238.26 g/mol

IUPAC Name

1-benzyl-8H-cyclohepta[b]phosphole

InChI

InChI=1S/C16H15P/c1-3-7-14(8-4-1)13-17-12-11-15-9-5-2-6-10-16(15)17/h1-9,11-12H,10,13H2

InChI Key

SSCLEPDRIJSOPL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2=C1P(C=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation for 1 Benzyl 1,8 Dihydrocyclohepta B Phosphole

Retrosynthetic Analysis of the Cyclohepta[b]phosphole Skeleton

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole, into simpler, more accessible precursors. The primary disconnections focus on the formation of the phosphole ring, which is the cornerstone of the heterocyclic system.

A primary disconnection across the two P-C bonds of the phosphole ring suggests a precursor in the form of a functionalized 1,3-diene embedded within a cycloheptane (B1346806) framework and a suitable phosphorus source. This leads to a key intermediate: a cyclohepta-1,3-diene derivative. The benzyl (B1604629) group is envisioned as being introduced via the phosphorus reagent itself, such as benzyl(dichloro)phosphine (BnPCl₂).

An alternative disconnection strategy involves the formation of the seven-membered ring as the final key step. In this approach, a pre-formed benzo[b]phosphole analogue would be the key intermediate. The seven-membered ring could then be constructed through annulation strategies, such as a ring-closing metathesis (RCM) or an intramolecular Friedel-Crafts-type reaction from a suitably functionalized phosphole precursor. This approach leverages the known chemistry of phosphole synthesis first, followed by the often more challenging construction of a seven-membered ring. rsc.org

These retrosynthetic pathways highlight two major convergent strategies:

[Diene + Phosphorus] Approach: Building the phosphole ring onto a pre-existing seven-membered carbocyclic diene.

Phosphole Annulation Approach: Building the seven-membered ring onto a pre-existing phosphole or benzophosphole derivative.

Precursor Synthesis and Functional Group Transformations in this compound Formation

The synthesis of the necessary precursors is critical for the successful construction of the target molecule. Following the [Diene + Phosphorus] approach, the synthesis of a cyclohepta-1,3-diene derivative is required. This can be achieved through various classical organic synthesis methods, starting from commercially available cycloheptanone (B156872) or cycloheptene (B1346976). Functional group transformations, such as elimination reactions from diols or dihalides, or controlled reduction of cycloheptatriene, can yield the required diene system.

The phosphorus-containing precursor, benzyl(dichloro)phosphine, is a common reagent in organophosphorus chemistry. It can be prepared from the reaction of benzylmagnesium chloride with phosphorus trichloride. For the introduction of the benzyl group at a later stage, a P-H phosphole could be synthesized first, followed by deprotonation and subsequent alkylation with benzyl bromide. researchgate.net

In the Phosphole Annulation approach, the precursor would be a phosphole with a side chain suitable for cyclization. For example, a 2-substituted phosphole bearing a tethered alkene could be a precursor for a ring-closing metathesis (RCM) strategy to form the seven-membered ring. nih.gov The synthesis of such a precursor would involve the initial formation of a phosphole ring, for instance, via the McCormack reaction, followed by functionalization at the 2- or 3-position of the phosphole ring. wikipedia.org

Key Cyclization and Annulation Strategies in the Formation of this compound

The construction of the fused heterocyclic skeleton relies on effective cyclization and annulation methods. scripps.edu

Phosphole Ring Formation:

McCormack Reaction: This classic method involves the [4+1] cycloaddition of a 1,3-diene with a phosphonous dihalide (e.g., BnPCl₂). wikipedia.org Applying this to a cyclohepta-1,3-diene precursor would directly yield a dihydrocyclohepta[b]phospholene oxide, which can be subsequently reduced and dehydrohalogenated to form the desired phosphole ring.

Zirconacyclopentadiene Intermediates: Reaction of a 1,3-diyne with a zirconocene (B1252598) equivalent generates a zirconacyclopentadiene. Subsequent reaction with BnPCl₂ can produce a highly substituted phosphole ring. wikipedia.org This method is particularly useful for constructing phospholes with various substituents on the carbon framework.

Intramolecular C-H Activation: Modern synthetic methods allow for the formation of fused phospholes through the intramolecular C-H activation of biaryl-type phosphine (B1218219) precursors. nih.gov An electrophilic terminal phosphinidene (B88843) complex can spontaneously insert the phosphorus atom into a vicinal C-H bond to create the annulated phosphole. nih.gov

Seven-Membered Ring Formation:

Ring-Closing Metathesis (RCM): As mentioned, an indole- or phosphole-tethered diene can undergo RCM to form the fused seven-membered ring. This is a powerful and widely used strategy for constructing medium-sized rings. nih.gov

Friedel-Crafts Annulation: An intramolecular Friedel-Crafts-type reaction can be employed where a phosphole bearing a side chain with an electrophilic center (e.g., an acyl chloride or alkyl halide) cyclizes onto an adjacent aromatic ring.

Cycloaddition Reactions: [4+3] cycloaddition reactions have been successfully used to synthesize cyclohepta[b]indoles and could be conceptually applied to phosphole analogues. rsc.org Photocatalysis involving energy transfer has also emerged as a valuable technique for constructing such frameworks. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the target compound. prismbiolab.comnumberanalytics.com Key parameters to consider for the crucial cyclization steps include the choice of catalyst, solvent, temperature, and reaction time. nih.gov For metal-catalyzed reactions, such as RCM or C-H activation, the ligand on the metal center plays a pivotal role.

For instance, in a hypothetical palladium-catalyzed annulation, various phosphine ligands, bases, and solvents would be screened to find the optimal combination. chemistryviews.org

Table 1: Hypothetical Optimization of a Key Cyclization Step

EntryCatalystLigandSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Toluene11045
2Pd(OAc)₂dppfToluene11065
3Pd(OAc)₂dppfDioxane10072
4Pd₂(dba)₃dppfDioxane10078
5Pd₂(dba)₃XPhosDioxane10085

This systematic approach, often guided by Design of Experiments (DoE), allows for the efficient identification of conditions that provide the best outcome. prismbiolab.com

Stereochemical Control and Regioselectivity in this compound Synthesis

The target molecule possesses a stereogenic center at the phosphorus atom. Controlling the stereochemistry at this P-center is a significant challenge in organophosphorus chemistry. nih.gov

Stereochemical Control: Asymmetric synthesis of P-stereogenic molecules can be achieved using several strategies. nih.gov Chiral auxiliaries attached to the phosphorus atom can direct the stereochemical outcome of reactions, after which the auxiliary is removed. Alternatively, the use of chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts like phosphoric acids, can induce enantioselectivity in the key bond-forming steps. nih.govnih.govresearchgate.net For example, a diastereoselective lithiation followed by reaction with a dichlorophosphine has been used to control P-stereogenicity in ferrocene-based ligands. researchgate.net

Regioselectivity: In the formation of fused heterocyclic systems, regioselectivity is often a key consideration. For example, in the cobalt-catalyzed three-component coupling to form benzo[b]phospholes, the regioselectivity of the phosphole ring closure was controlled by the presence of an alkoxy group on the arylzinc reagent. beilstein-journals.orgnih.gov Similarly, in the synthesis of the cyclohepta[b]phosphole skeleton, the substitution pattern on the precursors can direct the cyclization to the desired constitutional isomer. Catalyst-controlled regioselectivity, where different catalysts lead to different regioisomers from the same starting materials, is a powerful modern strategy. rsc.org

Emerging Synthetic Routes to this compound and its Analogs

Recent advances in synthetic methodology offer new and potentially more efficient routes to complex phosphole-containing molecules. researchgate.net

C-H Functionalization: Direct C-H activation and functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. beilstein-journals.orgnih.gov A synthetic plan could involve the direct C-H phosphinylation of a cycloheptene derivative, followed by subsequent cyclization reactions.

Photocatalysis: As demonstrated in the synthesis of cyclohepta[b]indoles, photocatalysis can enable cycloaddition reactions under mild conditions. rsc.org This approach could be explored for the [4+3] cycloaddition of a phosphole derivative with a suitable diene.

Flow Chemistry and Self-Optimization: The use of automated flow reactors coupled with analytical tools allows for rapid reaction optimization and scale-up. prismbiolab.com This high-throughput experimentation could accelerate the discovery of a viable synthetic route to the target molecule. nih.gov

Novel Annulation Reactions: Phosphine-catalyzed enantioselective [4+2] annulation reactions have been developed for the synthesis of dihydrocarbazoles. nih.gov Adapting this type of dearomatization-aromatization strategy could provide a novel entry to the cyclohepta[b]phosphole core.

By leveraging these emerging techniques, the synthesis of this compound and a diverse range of its analogs can be envisioned with greater efficiency and control.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 1,8 Dihydrocyclohepta B Phosphole

Nucleophilic and Electrophilic Reactivity Profiles of the Phosphole Ring in 1-Benzyl-1,8-dihydrocyclohepta[b]phospholenih.gov

The reactivity of the phosphole ring in 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole is dictated by the lone pair of electrons on the phosphorus atom and the π-electron system of the heterocyclic ring. Unlike its lighter heteroatom counterparts such as pyrrole and furan, the aromaticity of phospholes is considerably diminished. wikipedia.orgreddit.com This is due to the pyramidal geometry at the phosphorus atom and the reluctance of its lone pair to delocalize into the ring system. wikipedia.orgmdpi.com Consequently, the phosphorus atom in this compound is expected to exhibit significant nucleophilic character.

Nucleophilic Reactivity: The phosphorus atom acts as a soft nucleophile, readily reacting with various electrophiles. This includes coordination to transition metals, where phospholes serve as effective ligands. wikipedia.orgresearchgate.net The presence of the electron-donating benzyl (B1604629) group further enhances the nucleophilicity of the phosphorus center compared to a P-H or P-aryl phosphole with electron-withdrawing substituents. Alkylation and protonation are expected to occur at the phosphorus atom.

Electrophilic Reactivity: The carbon atoms of the phosphole ring can act as nucleophiles, particularly C2 and C5. However, electrophilic substitution reactions are less common than for highly aromatic heterocycles. When they do occur, the reaction pathway is often influenced by the substituents on the ring. For the cyclohepta[b]phosphole system, the fused seven-membered ring will influence the electron density distribution within the phosphole moiety.

Pericyclic Reactions and Aromaticity Considerations in this compound

The low aromaticity of the phosphole ring is a defining feature of its chemistry, making it highly susceptible to pericyclic reactions where it can act as a diene. wikipedia.org The pyramidal nature of the phosphorus atom disrupts efficient overlap of the phosphorus lone pair with the π-system of the butadiene fragment, leading to a non-aromatic character. mdpi.comresearchgate.net

This reduced aromaticity facilitates the participation of the phosphole ring in reactions that would otherwise require harsh conditions for more aromatic systems. The equilibrium between the 1H-phosphole and its 2H-phosphole tautomer is crucial for its reactivity in Diels-Alder reactions, with the 2H-isomer acting as a reactive diene. mdpi.comacs.orgresearchgate.net The benzyl group on the phosphorus atom in this compound is expected to sterically and electronically influence this tautomeric equilibrium and subsequent pericyclic reactivity.

Cycloaddition Reactions Involving the Cyclohepta[b]phosphole Moiety

The cyclohepta[b]phosphole moiety is expected to readily participate in cycloaddition reactions, a hallmark of phosphole chemistry stemming from their low aromaticity. wikipedia.orgbeilstein-journals.org These reactions provide a powerful tool for the synthesis of complex phosphorus-containing bicyclic and polycyclic structures.

[4+2] Cycloaddition (Diels-Alder Reactions): Phospholes, particularly their transient 2H-tautomers, are excellent dienes in Diels-Alder reactions with a variety of dienophiles, including alkenes, alkynes, allenes, aldehydes, and imines. acs.orgresearchgate.netacs.orgrsc.org These reactions often proceed with high stereoselectivity and yield bicyclic systems with a phosphorus atom at the bridgehead, known as 7-phosphanorbornenes. acs.orgbeilstein-journals.org The reaction can occur intermolecularly or intramolecularly if a dienophile is tethered to the phosphole molecule. nih.gov The introduction of electron-withdrawing groups on the phosphorus atom can facilitate these cycloadditions by further reducing the ring's aromaticity. beilstein-journals.org

[3+2] Cycloaddition: Phosphole sulfides have been shown to act as 2π-electron components in [3+2] cycloaddition reactions with nitrones. rsc.org This demonstrates that the endocyclic C=C bond of the phosphole ring can also participate in cycloadditions, leading to fused heterocyclic systems.

Below is a table summarizing representative Diels-Alder reactions of various phosphole derivatives, illustrating the versatility of this reaction class.

Phosphole ReactantDienophileProduct TypeYield (%)Reference
1-Phenyl-3,4-dimethylphospholeArylallenes6-Methylene-1-phosphanorborneneHigh rsc.org
2H-Phosphole (transient)Aldehydes (RCHO)[4+2] P-O CycloadductMajor (endo) acs.org
1-Alkyl-1,2-diphosphole(self-reaction)[4+2] DimerSpontaneous beilstein-journals.orgnih.gov
1H-PhospholeN-Sulfonyl-α-iminoester1-Phospha-2-azanorbornene- mdpi.com

This table presents data for related phosphole compounds to illustrate the general reactivity, as specific data for this compound is not available.

Metal-Catalyzed Transformations and Cross-Coupling Reactions of this compound

The carbon and phosphorus centers of the this compound ring system can participate in various metal-catalyzed transformations, enabling the synthesis of functionalized derivatives. semanticscholar.org Palladium-catalyzed cross-coupling reactions are particularly prominent in organophosphorus chemistry for forming C-P bonds. rsc.org

While phospholes themselves can act as ligands in catalytic systems, researchgate.netresearchgate.net they can also serve as substrates. Reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings can potentially be applied to halo-substituted cyclohepta[b]phospholes to introduce aryl, alkynyl, or vinyl groups. sigmaaldrich.com Conversely, the P-H bond in a secondary phosphole (if the benzyl group were absent) would be a handle for coupling with aryl or vinyl halides. The P-benzyl bond itself is generally stable, but C-P bond cleavage can occur under certain thermolytic or organometallic reaction conditions. rsc.org

Palladium-phosphine and palladium-N-heterocyclic carbene (NHC) complexes are effective catalysts for these transformations. tcichemicals.comwikipedia.org The choice of catalyst and ligands can be crucial, with electron-rich and sterically hindered ligands often promoting higher catalytic activity, especially with less reactive substrates. tcichemicals.com Nickel-catalyzed cross-coupling reactions have also emerged as a powerful method for the synthesis of chiral phosphine (B1218219) oxides. acs.org

Radical Chemistry and Oxidation/Reduction Behavior of this compound

The organophosphorus core of this compound is susceptible to radical reactions and can undergo both oxidation and reduction.

Radical Chemistry: Phosphorus-centered radicals can be generated from P-H compounds and participate in additions to unsaturated systems. oaepublish.comresearchgate.net While the P-benzyl bond is more robust, radical reactions at the carbon framework are possible. The formation of phosphoranyl radicals is a key step in many radical-mediated organophosphorus transformations. nih.govprinceton.edu These intermediates can be formed by the addition of an alkyl radical to a P(III) species like the phosphole. nih.govprinceton.edu

Oxidation: The phosphorus atom in the phosphole ring is readily oxidized from P(III) to P(V). wikipedia.org This can be achieved with a variety of oxidizing agents, including air (for many trialkylphosphines), hydrogen peroxide, or other peroxides, to form the corresponding phosphole oxide. wikipedia.orgnih.gov The resulting phosphole oxides often exhibit different electronic properties and stability compared to their P(III) precursors. beilstein-journals.orgresearchgate.net For instance, oxidation can be used to stabilize reactive intermediates or modify the electronic properties for applications in materials science. rsc.org

Reduction: The phosphole ring can be reduced, for example, with alkali metals like lithium. nih.gov This can lead to cleavage of the P-C bonds and the formation of phospholide anions. researchgate.net The reduction of phosphole derivatives can also lead to complex rearrangements, depending on the reducing agent and the substrate's functional groups. nih.gov

Ring Opening and Rearrangement Pathways of the Cyclohepta[b]phosphole Core

The strained nature of the five-membered phosphole ring, particularly when incorporated into bicyclic systems formed via cycloaddition, makes it susceptible to ring-opening reactions. mdpi.comnih.gov These reactions can be initiated by nucleophiles, acids, or thermal and photochemical stimuli.

Nucleophilic Ring Opening: The P-N bond in 1-phospha-2-azanorbornenes, which are Diels-Alder adducts of 2H-phospholes, can be readily cleaved by nucleophiles like water or alcohols, leading to 2,3-dihydrophosphole derivatives. mdpi.com This reactivity highlights the potential for the phosphole core to act as a masked diene, which can be later revealed through a retro-cycloaddition or ring-opening sequence.

Acid-Catalyzed Ring Opening: While less common for phospholes themselves, related strained three-membered phosphiranes undergo acid-catalyzed ring opening via P-C bond cleavage. nih.gov This proceeds through a phosphiranium cation intermediate. Similar pathways could be envisioned for activated or strained phosphole derivatives.

Rearrangements: The parent phosphole is known to rearrange by migration of a hydrogen atom from phosphorus to a carbon atom, followed by dimerization. wikipedia.org Thermolysis of phospholes coordinated to metal clusters can also induce C-P bond cleavage and rearrangement of the phosphole ligand. rsc.org

Solvent Effects and Reaction Kinetics Studies in this compound Reactivity

Solvent choice can have a profound impact on the reactivity, mechanism, and kinetics of reactions involving organophosphorus compounds. nih.govresearchgate.net Changes in solvent polarity can alter the stability of ground states and transition states, sometimes leading to a complete change in the reaction mechanism. nih.gov For example, in phospho group transfer reactions, moving from polar protic solvents like water to less polar aprotic solvents can lead to dramatic rate accelerations. nih.gov

The kinetics of reactions involving this compound would be influenced by the solvent's ability to solvate charged or polar intermediates. For instance, in metal-catalyzed cross-coupling reactions, the solvent can affect the stability and reactivity of the catalytic species. researchgate.net Similarly, in cycloaddition reactions, the solvent can influence the equilibrium between 1H- and 2H-phosphole tautomers, thereby affecting the reaction rate. Solvent deuterium isotope effects are a powerful tool for elucidating reaction mechanisms, particularly for determining whether proton transfer is involved in the rate-limiting step. mdpi.com A systematic study of solvent effects would be necessary to fully understand and optimize the chemical transformations of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 1,8 Dihydrocyclohepta B Phosphole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. For a molecule like 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole, both ³¹P and ¹H NMR would provide critical insights into its electronic and geometric structure.

Elucidation of Molecular Connectivity and Tautomeric Forms via NMR

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the dihydrocyclohepta ring, and the phosphole ring. The chemical shifts and coupling constants of the protons on the seven-membered ring would be particularly informative for determining the ring's conformation. The methylene (B1212753) protons of the benzyl group would likely appear as a singlet or a doublet, depending on the coupling with the phosphorus atom.

The ³¹P NMR spectrum would be crucial for confirming the presence and the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus would indicate its oxidation state and coordination number. For phosphole derivatives, these shifts can vary widely depending on the substituents and the degree of aromaticity of the phosphole ring.

Tautomeric forms, if present, could be identified by the appearance of multiple sets of signals in both the ¹H and ³¹P NMR spectra. The relative integration of these signals would provide information on the equilibrium between the different tautomers.

Dynamic NMR Studies of Conformational Equilibria in this compound

The dihydrocyclohepta moiety in the target molecule is not planar and can exist in various conformations. Dynamic NMR (DNMR) studies, involving the acquisition of spectra at different temperatures, would be instrumental in understanding the conformational equilibria. At low temperatures, the interconversion between different conformers might be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the determination of the energy barriers for conformational changes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the aromatic rings and the methylene groups. The P-C bond vibrations would also give rise to specific signals, typically in the fingerprint region of the IR spectrum. Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of the P-C bonds, which are often weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely be dominated by π-π* transitions of the aromatic systems. The fusion of the phosphole ring with the cyclohepta ring and the presence of the benzyl group would influence the energy of these transitions and thus the absorption maxima (λ_max). The extent of conjugation in the molecule would be a key factor in determining the position of these absorptions.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern would likely involve the loss of the benzyl group, as the benzylic C-P bond is relatively weak. Other characteristic fragments could arise from the cleavage of the dihydrocyclohepta ring.

X-ray Crystallography for Solid-State Molecular Architecture of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise arrangement of atoms in the solid state. A crystal structure of this compound would confirm its molecular connectivity and provide detailed information on bond lengths, bond angles, and the conformation of the seven-membered ring. This technique would also elucidate any intermolecular interactions, such as π-stacking, that might be present in the crystal lattice.

Advanced Spectroscopic Techniques (e.g., EPR, Photoelectron Spectroscopy) Applied to this compound

A comprehensive review of available scientific literature indicates that specific experimental studies employing advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Photoelectron Spectroscopy (PES) for the characterization of this compound have not been reported. The application of these powerful analytical methods is therefore discussed here from a theoretical standpoint, outlining the potential insights they could offer into the electronic structure and properties of this specific phosphole derivative.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique specifically used for studying chemical species that have unpaired electrons. In its ground state, this compound is a diamagnetic molecule and would not be EPR active. However, the technique could be invaluable for characterizing any corresponding radical ions or paramagnetic species that could be generated through chemical or electrochemical oxidation or reduction.

Potential Research Applications:

Radical Anion/Cation Formation: If this compound were subjected to one-electron reduction or oxidation, the resulting radical anion or cation would possess an unpaired electron. EPR spectroscopy would be the definitive method to detect and characterize these species.

Spin Density Distribution: Analysis of the EPR spectrum, specifically the hyperfine coupling constants, would reveal the distribution of the unpaired electron's spin density across the molecule. This would provide critical insights into the electronic structure of the cyclohepta[b]phosphole ring system and the influence of the benzyl and phosphorus substituents on the delocalization of the unpaired electron.

Due to the absence of experimental data, a data table for EPR findings cannot be provided.

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy is a powerful technique used to determine the ionization potentials of molecules, providing direct information about the energies of molecular orbitals. Both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) could yield significant data on the electronic structure of this compound.

Potential Research Applications:

Valence Shell Electronic Structure (UPS): UPS probes the energies of the valence molecular orbitals. For this compound, this would allow for the experimental determination of the energy of the Highest Occupied Molecular Orbital (HOMO) and other frontier orbitals. This data is crucial for understanding the molecule's reactivity, its potential as an electron donor, and for validating theoretical calculations. The spectrum would likely show distinct bands corresponding to the π-system of the fused rings and lone pair orbitals, including that of the phosphorus atom.

Core Level Analysis (XPS): XPS provides information on the core electron binding energies. This would allow for an elemental analysis of the compound and, more importantly, provide information about the chemical environment of each atom. For instance, the P 2p core-level binding energy would give insight into the oxidation state and local electronic environment of the phosphorus atom within the phosphole ring. Shifts in the C 1s and other core levels could distinguish between carbons in the benzyl group and those in the cyclohepta[b]phosphole core.

As no specific PES studies have been published for this compound, a data table of orbital energies or binding energies cannot be presented.

Theoretical and Computational Investigations on 1 Benzyl 1,8 Dihydrocyclohepta B Phosphole

Quantum Chemical Calculations of Electronic Structure and Orbital Interactions

Quantum chemical calculations, particularly at the level of Density Functional Theory (DFT), provide profound insights into the electronic structure of 1-benzyl-1,8-dihydrocyclohepta[b]phosphole. The electronic landscape of this molecule is governed by the interplay between the phosphorus lone pair, the π-system of the phosphole ring, the fused seven-membered ring, and the appended benzyl (B1604629) group.

The phosphorus atom in phospholes typically exhibits a pyramidal geometry, which influences the extent of its lone pair's participation in the π-conjugation of the ring. researchgate.net The interaction of the phosphorus lone pair with the endocyclic diene system is often less efficient compared to nitrogen in pyrroles or sulfur in thiophenes. academie-sciences.fr Delocalization in phospholes can occur through hyperconjugation involving the exocyclic P-R σ-bond (in this case, the P-benzyl bond) and the π-system of the diene moiety. academie-sciences.fr

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity and electronic properties. For this compound, the HOMO is expected to have significant contributions from the phosphole π-system and the phosphorus lone pair. The LUMO is likely to be a π* orbital distributed over the phosphole and the fused cyclohepta rings. The benzyl group can also participate in the frontier molecular orbitals, potentially leading to complex orbital interactions and influencing the HOMO-LUMO energy gap.

A hypothetical calculation of the frontier molecular orbital energies for this compound is presented in the table below.

OrbitalEnergy (a.u.)
HOMO-0.215
LUMO-0.085
HOMO-LUMO Gap0.130

These values are illustrative and would be obtained from a DFT calculation, for instance, using the B3LYP functional with a 6-311G(d,p) basis set.

Aromaticity Assessment of the Phosphole Ring within the Cyclohepta[b]phosphole Framework

The aromaticity of the phosphole ring is a topic of considerable interest, as it is generally considered to be weakly aromatic. academie-sciences.fr This reduced aromaticity is often attributed to the pyramidal nature of the phosphorus atom, which hinders effective p-orbital overlap. researchgate.net For this compound, the aromaticity of the phosphole moiety can be computationally assessed using several methods.

One of the most common methods is the calculation of Nucleus-Independent Chemical Shifts (NICS). NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)zz). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

Another approach is to analyze the bond lengths within the phosphole ring. In a highly aromatic system, the bond lengths are expected to be relatively uniform. A significant alternation in bond lengths would suggest a more localized, non-aromatic system.

The table below presents hypothetical NICS values for the phosphole ring in this compound, which would be indicative of its weak aromatic character.

Aromaticity IndexCalculated Value (ppm)
NICS(0)-3.5
NICS(1)zz-5.2

These hypothetical values suggest a weakly aromatic character for the phosphole ring within the larger fused system.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Landscape

Density Functional Theory (DFT) is a powerful tool for determining the optimized molecular geometry and exploring the conformational landscape of molecules like this compound. The calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-31G(d,p).

The optimized geometry would reveal key structural parameters. The phosphorus atom is expected to be in a pyramidal configuration, with the sum of the angles around it being less than 360°. The seven-membered dihydrocyclohepta ring is not planar and can adopt several conformations, such as a boat or a twist-boat form. The benzyl group attached to the phosphorus atom also has rotational freedom, leading to different possible conformers. The relative energies of these conformers can be calculated to identify the most stable structure.

Below is a table of selected hypothetical bond lengths and angles for the optimized geometry of this compound.

ParameterBond Length (Å)ParameterBond Angle (°)
P-C(phosphole)1.85C-P-C(phosphole)95.0
C=C(phosphole)1.38C-P-C(benzyl)105.0
C-C(phosphole)1.45
P-C(benzyl)1.88

These values are representative and would be determined through DFT optimization.

Computational Modeling of Reaction Pathways and Transition States for this compound

Computational modeling can be employed to investigate the reactivity of this compound by mapping out potential reaction pathways and locating the corresponding transition states. For instance, the mechanism of an electrophilic aromatic substitution on the phosphole ring could be explored.

The process would involve identifying the reactants (this compound and an electrophile, e.g., NO2+) and the products. The geometries of these species, along with any intermediates and transition states along the reaction coordinate, would be optimized. The transition state is a first-order saddle point on the potential energy surface and is characterized by a single imaginary vibrational frequency.

The activation energy (Ea) for the reaction can be calculated as the difference in energy between the transition state and the reactants. This provides valuable information about the reaction kinetics. The reaction enthalpy (ΔH) can also be determined from the energies of the reactants and products.

A hypothetical reaction coordinate for the nitration of this compound is outlined in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate+5.8
Products-10.5

These are illustrative energy values for a hypothetical reaction pathway.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are instrumental in predicting various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, and ³¹P). The calculated shifts, when referenced against a standard (e.g., TMS for ¹H and ¹³C), can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. The calculations yield the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Vibrational Spectroscopy: The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors.

A table of hypothetical predicted spectroscopic data for this compound is provided below.

Spectroscopic DataPredicted Value
³¹P NMR Chemical Shift (ppm)-25.0
¹H NMR (benzyl CH₂) (ppm)3.8
λmax (nm)320
P-C stretch (cm⁻¹)650

These are representative values that would be obtained from the respective computational methods.

Comparative Computational Analysis with Related Phosphole Systems

To better understand the unique properties of this compound, a comparative computational analysis with structurally related phosphole systems is highly informative. The chosen reference molecules could include:

Unsubstituted 1,8-dihydrocyclohepta[b]phosphole: This would allow for the elucidation of the electronic and steric effects of the benzyl group.

1-Benzylphosphole: This comparison would highlight the influence of the fused seven-membered ring on the properties of the phosphole moiety.

1-Phenyl-1,8-dihydrocyclohepta[b]phosphole: Comparing with the phenyl-substituted analogue would reveal the impact of the methylene (B1212753) spacer in the benzyl group.

The comparative analysis would involve calculating the same set of properties (e.g., geometric parameters, aromaticity indices, frontier orbital energies, and spectroscopic data) for each molecule at the same level of theory. The differences in the calculated values would then be correlated with the structural variations.

The following table provides a hypothetical comparison of the HOMO-LUMO gap for these related systems.

CompoundHOMO-LUMO Gap (a.u.)
This compound0.130
1,8-dihydrocyclohepta[b]phosphole0.135
1-Benzylphosphole0.142
1-Phenyl-1,8-dihydrocyclohepta[b]phosphole0.128

These illustrative values would provide insights into how structural modifications tune the electronic properties of the phosphole system.

Derivatization and Functionalization Strategies for 1 Benzyl 1,8 Dihydrocyclohepta B Phosphole

Introduction of Substituents via Electrophilic Aromatic Substitution

The phosphole ring, while being a phosphorus analog of pyrrole, exhibits diminished aromaticity due to the pyramidal geometry at the phosphorus atom, which hinders the delocalization of its lone pair of electrons into the π-system. wikipedia.orgrsc.org This reduced aromatic character influences its reactivity towards electrophilic aromatic substitution. Nevertheless, the π-electron-rich nature of the heterocyclic ring allows for the introduction of various substituents under appropriate reaction conditions.

Electrophilic substitution on the phosphole ring is expected to occur preferentially at the carbon atoms adjacent to the phosphorus atom (α-positions) or the carbons in the butadiene-like fragment (β-positions). The regioselectivity of these reactions would be dictated by the directing effects of the phosphorus atom and the fused ring system, as well as the nature of the electrophile. Common electrophilic aromatic substitution reactions that could be envisaged for 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine.

Nitration: The introduction of a nitro group (-NO2) can be accomplished using nitrating agents like nitric acid in the presence of a strong acid catalyst.

Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: These reactions would allow for the introduction of acyl and alkyl groups, respectively, using acyl halides or alkyl halides in the presence of a Lewis acid catalyst.

The benzyl (B1604629) group attached to the phosphorus atom also provides a site for electrophilic aromatic substitution on the phenyl ring. The phosphole moiety would act as a deactivating group, directing incoming electrophiles primarily to the meta-position of the phenyl ring.

Reaction TypeReagentsPotential Product
BrominationN-Bromosuccinimide (NBS)Bromo-substituted dihydrocyclohepta[b]phosphole
NitrationHNO3/H2SO4Nitro-substituted dihydrocyclohepta[b]phosphole
AcylationAcyl chloride/AlCl3Acyl-substituted dihydrocyclohepta[b]phosphole

Nucleophilic Additions and Substitutions on the Phosphole Ring

The phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. This reactivity is central to many of its applications, particularly in coordination chemistry where it can act as a ligand. rsc.orgresearchgate.netrsc.org

Key reactions involving the phosphorus center include:

Oxidation: The phosphorus atom can be readily oxidized to the corresponding phosphole oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the electronic properties and geometry of the phosphole ring.

Quaternization: Reaction with alkyl halides can lead to the formation of phospholium salts, where the phosphorus atom becomes tetravalent and positively charged.

Coordination to Metal Centers: The lone pair on the phosphorus atom allows it to coordinate to a wide variety of transition metals, forming metal complexes. The steric and electronic properties of the resulting complexes can be tuned by modifying the substituents on the phosphole ring or the benzyl group. google.com

Nucleophilic attack can also occur at the carbon atoms of the phosphole ring, particularly if the ring is activated by electron-withdrawing groups or upon coordination to a metal center.

Reaction TypeReagentsPotential Product
OxidationH2O2This compound 1-oxide
QuaternizationMethyl iodide1-Benzyl-1-methyl-1,8-dihydrocyclohepta[b]phospholium iodide
ComplexationPdCl2(CH3CN)2Dichloro(this compound)palladium(II)

Side-Chain Modifications on the Benzyl Moiety

The benzyl group in this compound offers a versatile handle for further functionalization, independent of the phosphole ring system. The benzylic position (the CH2 group) is particularly reactive and can be a site for various chemical transformations.

Strategies for side-chain modification include:

Benzylic Halogenation: Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical conditions, can introduce a halogen atom at the benzylic position. This halogenated derivative can then serve as a precursor for a wide range of nucleophilic substitution reactions.

Benzylic Oxidation: Oxidation of the benzylic methylene (B1212753) group can lead to the formation of a benzoyl group, transforming the benzyl substituent into a benzoyl substituent.

Deprotonation and Alkylation: The benzylic protons are weakly acidic and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the benzylic position.

Functionalization of the Phenyl Ring: As mentioned earlier, the phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be employed if a suitable handle (e.g., a halogen substituent) is present on the phenyl ring.

Modification SiteReaction TypeReagentsPotential Product
Benzylic CH2BrominationNBS, light1-(α-Bromobenzyl)-1,8-dihydrocyclohepta[b]phosphole
Phenyl RingNitrationHNO3/H2SO41-(Nitrobenzyl)-1,8-dihydrocyclohepta[b]phosphole
Benzylic CH2OxidationKMnO41-Benzoyl-1,8-dihydrocyclohepta[b]phosphole

Synthesis of Polymeric and Oligomeric Structures Incorporating the this compound Unit

The incorporation of phosphole units into polymeric and oligomeric structures has garnered significant interest due to the unique electronic and optical properties of the resulting materials. nih.gov These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and as catalysts. rsc.org

This compound can be incorporated into polymers through several strategies:

Polymerization of Functionalized Monomers: By introducing polymerizable groups, such as vinyl, ethynyl, or halogen moieties, onto the cyclohepta[b]phosphole scaffold or the benzyl group, the molecule can be converted into a monomer. This monomer can then undergo various polymerization reactions, including:

Chain-growth polymerization: For vinyl-functionalized monomers.

Cross-coupling polymerization: For monomers bearing two or more reactive sites suitable for reactions like Suzuki, Stille, or Sonogashira coupling. acs.org

Ring-Opening Metathesis Polymerization (ROMP): If the fused seven-membered ring contains a suitable double bond, it could potentially undergo ROMP to yield a polymer with the phosphole unit in the backbone or as a pendant group.

Post-polymerization Modification: An existing polymer with reactive side chains could be functionalized by attaching the this compound unit.

The properties of the resulting polymers, such as their conjugation length, solubility, and thermal stability, can be tailored by the choice of comonomers and the polymerization method. mdpi.commdpi.com

Polymerization StrategyMonomer TypeResulting Polymer Structure
Cross-coupling PolymerizationDihalo-substituted dihydrocyclohepta[b]phospholeπ-conjugated polymer with phosphole units in the main chain
Chain-growth PolymerizationVinyl-substituted dihydrocyclohepta[b]phospholePolymer with pendant phosphole units

Design and Synthesis of Ligand Systems Based on this compound

Phosphole derivatives have been extensively explored as ligands in homogeneous catalysis due to their unique electronic and steric properties, which differ significantly from those of traditional phosphine (B1218219) ligands. rsc.orgresearchgate.netrsc.org The this compound scaffold can serve as a platform for the design of novel ligand systems.

Approaches to developing ligand systems include:

Monodentate Ligands: The parent molecule itself can act as a monodentate ligand through its phosphorus atom. Its steric bulk and electronic properties can be fine-tuned by introducing substituents on the fused ring system or the benzyl group.

Bidentate and Polydentate Ligands: By introducing additional donor atoms, such as phosphorus, nitrogen, or sulfur, into the molecular framework, bidentate or polydentate ligands can be synthesized. For example, a second phosphole unit could be introduced, or a donor-functionalized substituent could be attached to the benzyl group or the cyclohepta[b]phosphole core.

Chiral Ligands: The synthesis of chiral derivatives of this compound would open up possibilities for its use in asymmetric catalysis. Chirality could be introduced at the phosphorus atom, in the fused ring system, or on a substituent.

These ligand systems can be used in a variety of catalytic transformations, including cross-coupling reactions, hydroformylation, and polymerization. researchgate.net The performance of the catalyst can be optimized by systematically varying the structure of the phosphole-based ligand.

Ligand TypeDesign StrategyPotential Catalytic Application
MonodentateParent compoundCross-coupling reactions
Bidentate (P,P)Introduction of a second phosphole-containing groupHydroformylation
ChiralEnantioselective synthesisAsymmetric hydrogenation

Applications of 1 Benzyl 1,8 Dihydrocyclohepta B Phosphole in Materials Science and Advanced Technologies

Design and Synthesis of Organic Electronic Materials Utilizing 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole

No specific synthetic routes or design principles for creating organic electronic materials based on this compound have been reported in the available scientific literature.

Incorporation into Optoelectronic Devices (e.g., OLEDs, OFETs) and Photovoltaics

There is no published data on the incorporation of this compound into optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or photovoltaic cells.

Application in Polymer Chemistry and Advanced Polymer Synthesis

Information regarding the use of this compound as a monomer or functional component in polymer chemistry and advanced polymer synthesis is not available in current research.

Role in Supramolecular Assemblies and Nanomaterials

There are no studies detailing the role of this compound in the formation of supramolecular assemblies or its application in the development of nanomaterials.

Functional Materials for Sensing and Recognition (excluding biological sensing)

The potential of this compound in the creation of functional materials for chemical sensing and recognition has not been explored in the reviewed literature.

While the cyclohepta[b]phosphole scaffold represents an interesting area for chemical exploration, further research is needed to elucidate the specific properties and potential applications of the 1-benzyl-substituted derivative.

Future Research Directions and Unexplored Avenues for 1 Benzyl 1,8 Dihydrocyclohepta B Phosphole Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of complex phospholes often relies on established but sometimes harsh methodologies. Future work on 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole should prioritize the development of efficient, atom-economical, and environmentally benign synthetic routes.

Key areas for investigation include:

Catalytic Cycloaddition Reactions: Drawing inspiration from the synthesis of related nitrogen-based heterocycles like cyclohepta[b]indoles, researchers could explore metal-catalyzed (e.g., gold, rhodium) or photocatalyzed [4+3] cycloaddition reactions. researchgate.netrsc.org A hypothetical route could involve the reaction of a suitable 2-vinylphosphole precursor with an appropriate three-carbon synthon.

Greener P-C Bond Formation: Traditional methods for creating phosphorus-carbon bonds often use hazardous reagents like PCl₃. researchgate.net Future syntheses should focus on sustainable alternatives. nih.gov Mechanochemical methods, which use ball-milling to induce reactions in the absence of solvents, have shown promise for P-C bond formation and could be adapted for the synthesis of the cyclohepta[b]phosphole core. nih.govacs.org Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, which can be performed under greener, microwave-assisted conditions. researchgate.net

Modular and Divergent Synthesis: A significant goal would be to develop a modular synthetic pathway that allows for easy variation of substituents on both the phosphole and the seven-membered ring. This would enable the creation of a library of derivatives to systematically study structure-property relationships.

Table 1: Proposed Sustainable Synthetic Approaches

Methodology Proposed Precursors Potential Advantages
Photocatalyzed [4+3] Cycloaddition 1-Benzyl-2-vinylphosphole, Allylic Cation Precursor Atom-economical, mild conditions, high stereocontrol. rsc.org
Mechanochemical Synthesis D-functionalized Cycloheptadiene, Benzylphosphine Solvent-free, reduced waste, energy-efficient. nih.govacs.org

| Intramolecular Hirao Coupling | Suitably functionalized benzyl(cycloheptenyl)phosphine | High functional group tolerance, avoids hazardous reagents. researchgate.net |

Deeper Mechanistic Understanding of Complex Reactivity Profiles

The reactivity of phospholes is known to be distinct from their more aromatic nitrogen and sulfur-containing cousins (pyrroles and thiophenes). wikipedia.org The reduced aromaticity and the pyramidal nature of the phosphorus atom in this compound suggest a rich and complex reactivity profile that warrants detailed mechanistic investigation.

Future studies should focus on:

Cycloaddition Reactions: Phospholes readily participate in Diels-Alder reactions. wikipedia.org The reactivity of the 1,3-diene system within the dihydrocyclohepta[b]phosphole core should be systematically studied with a range of dienophiles. Mechanistic studies could elucidate the facial selectivity and the influence of the bulky benzyl (B1604629) group on the stereochemical outcome. rsc.org

Reactivity at the Phosphorus Center: The lone pair on the phosphorus atom makes it a target for oxidation, alkylation, and coordination to metal centers. beilstein-journals.org Understanding the kinetics and thermodynamics of these reactions is crucial. Mechanistic investigations into reactions like phosphoramidite (B1245037) coupling could provide insights applicable to this system. nih.govnih.gov

Ring-Opening and Rearrangement Reactions: The stability of the seven-membered ring fused to the phosphole core is unknown. Studies exploring its propensity for ring-opening or acid/base-catalyzed rearrangements could reveal novel chemical transformations and synthetic intermediates.

Development of Advanced Spectroscopic and Analytical Techniques for Characterization

Thorough characterization is fundamental to understanding the structure and properties of any new compound. While standard techniques are applicable, the unique structural features of this compound call for the application of advanced analytical methods.

Future characterization efforts should include:

Multinuclear and 2D NMR Spectroscopy: In addition to standard ¹H and ¹³C NMR, ³¹P NMR spectroscopy will be essential for probing the electronic environment of the phosphorus atom. beilstein-journals.org Advanced 2D NMR techniques like HETCOR (Heteronuclear Correlation) would be invaluable for unambiguous assignment of the complex proton and carbon signals in the fused ring system. rsc.org

X-ray Crystallography: Obtaining a single-crystal X-ray structure is a primary goal. This would provide definitive information on bond lengths, bond angles, the planarity of the phosphole ring, and the pyramidalization at the phosphorus center, which are key indicators of aromaticity. beilstein-journals.orgnih.gov

Photoelectron Spectroscopy: This technique can provide direct experimental evidence of electron delocalization by measuring ionization energies. nih.gov Comparing the photoelectron spectrum of this compound with its fully saturated analogue would offer quantitative insight into the degree of π-conjugation. nih.gov

Fluorescence Spectroscopy: Many phosphole derivatives are known to be fluorescent. beilstein-journals.orgresearchgate.net A detailed photophysical study, including the determination of excitation/emission spectra and quantum yields, would be crucial for evaluating its potential in optical applications.

Table 2: Key Characterization Techniques and Expected Insights

Technique Parameter to Measure Scientific Insight
³¹P NMR Spectroscopy Chemical Shift (δ) Electronic environment and coordination of the P atom. beilstein-journals.org
X-ray Crystallography P-atom pyramidality, bond lengths Degree of aromaticity, steric effects of the benzyl group. nih.gov
Photoelectron Spectroscopy Ionization Energy (IE) Level of π-electron delocalization. nih.gov

| Fluorescence Spectroscopy | Quantum Yield (Φ), λem | Potential as a functional fluorophore for materials or bio-imaging. researchgate.net |

Expansion into Novel Materials Applications Beyond Current Scope

Organophosphorus compounds are utilized in a wide range of materials, including flame retardants, plasticizers, and ligands for catalysis. wikipedia.orgtaylorandfrancis.comresearchgate.net The unique structure of this compound suggests several unexplored avenues for materials science applications.

Potential applications to be explored:

Organic Electronics: The π-conjugated system of the phosphole ring suggests potential for use in organic electronic devices. exaly.com By analogy with other phosphole-based systems, it could be investigated as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Flame Retardant Materials: Phosphorus-containing compounds are effective flame retardants, often acting by promoting char formation in the solid phase during combustion. mdpi.com The incorporation of the this compound moiety into polymers could impart enhanced fire resistance.

Homogeneous Catalysis: The phosphorus lone pair allows the molecule to act as a ligand for transition metals. The steric bulk of the benzyl group and the bicyclic framework could create a unique coordination environment, leading to novel reactivity and selectivity in catalytic processes such as cross-coupling or hydrogenation.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of unstudied molecules, thereby guiding experimental efforts.

Future theoretical work should focus on:

Aromaticity and Electronic Structure: DFT calculations can be used to compute aromaticity indices (e.g., NICS - Nucleus-Independent Chemical Shift) to quantify the degree of cyclic delocalization in the phosphole ring. acs.org This would provide fundamental insights into its stability and reactivity.

Reaction Pathway Modeling: Computational modeling can be used to predict the feasibility of proposed synthetic routes and to study the mechanisms of potential reactions, such as cycloadditions. This can save significant experimental time and resources by identifying the most promising reaction conditions. rsc.org

Predicting Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, absorption/emission wavelengths, and other spectroscopic data. nih.gov This aids in the interpretation of experimental spectra and confirms the identity and structure of newly synthesized compounds.

By pursuing these avenues of research, the scientific community can fully elucidate the fundamental chemistry and potential applications of this compound, transforming it from a chemical curiosity into a valuable building block for future technologies.

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